1H-Imidazole-4-carbonitrile

Process Chemistry Pharmaceutical Intermediate Manufacturing Green Chemistry

1H-Imidazole-4-carbonitrile (4-cyanoimidazole, CAS 57090-88-7) is a C-4 nitrile-substituted imidazole, a heterocyclic building block with molecular formula C₄H₃N₃ and molecular weight 93.09 g/mol. Single-crystal X-ray diffraction confirms exclusive crystallization as the 1H-imidazole-4-carbonitrile tautomer in a non-centrosymmetric polar space group (Pc), yielding an appreciable solid-state dipole moment.

Molecular Formula C4H3N3
Molecular Weight 93.09 g/mol
CAS No. 57090-88-7
Cat. No. B1296712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4-carbonitrile
CAS57090-88-7
Molecular FormulaC4H3N3
Molecular Weight93.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C#N
InChIInChI=1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7)
InChIKeyNWVGXXPWOYZODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-4-carbonitrile (CAS 57090-88-7) Procurement Guide: Key Differentiation for Chemical Sourcing


1H-Imidazole-4-carbonitrile (4-cyanoimidazole, CAS 57090-88-7) is a C-4 nitrile-substituted imidazole, a heterocyclic building block with molecular formula C₄H₃N₃ and molecular weight 93.09 g/mol. Single-crystal X-ray diffraction confirms exclusive crystallization as the 1H-imidazole-4-carbonitrile tautomer in a non-centrosymmetric polar space group (Pc), yielding an appreciable solid-state dipole moment [1]. It serves as a pharmaceutical intermediate for arylamide FMS kinase inhibitors, including the phase I clinical candidate JNJ-28312141 [2], and as a ligand in coordination chemistry where it functions as an exobidentate pseudo-cyanide, forming the first reported hexakis(imidazolate)nickelate complex [3].

Why 1H-Imidazole-4-carbonitrile Cannot Be Replaced by Generic Imidazole Nitriles or Other Heterocyclic Carbonitriles


Generic substitution among imidazole carbonitrile isomers or alternative heterocyclic nitriles introduces risks in regiochemical fidelity, synthetic yield, and downstream functional performance. The 4-position nitrile in 1H-imidazole-4-carbonitrile directs electrophilic substitution and metal-catalyzed cross-coupling with distinct selectivity versus the 2-cyano isomer [1], and the solid-state isomerically pure 4-tautomer provides a defined crystalline form with a measurable dipole moment that is absent in the 2-cyano analog [2]. In coordination applications, only the 4-cyanoimidazolate anion bridges metal centers in an exobidentate μ₂-fashion to form coordination polymers, a binding mode not accessible to 2-cyanoimidazole or simple imidazole [3]. These differences translate directly into variable product purity, yield, and material properties, making blind interchange of in-class analogs a quantifiable procurement risk.

1H-Imidazole-4-carbonitrile: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Process Efficiency: CN109336820B vs. Prior Art US2009/101921234A

The patented preparation method CN109336820B achieves a three-step telescoped total yield of 74% with product purity ≥97% starting from 4-hydroxymethyl imidazole, without intermediate purification [1]. In contrast, the prior art method US2009/101921234A uses 4-imidazole formate, concentrated ammonia, ammonium chloride, and a cyanating agent—raw materials that are expensive and difficult to obtain—and requires multi-step isolation, making it unsuitable for industrial-scale production [1]. This represents a documented yield advantage and a step-count reduction, directly impacting cost-of-goods and scalability.

Process Chemistry Pharmaceutical Intermediate Manufacturing Green Chemistry

Isomeric Fidelity in Solid State: Exclusive 1H-Imidazole-4-carbonitrile Tautomer

Single-crystal X-ray diffraction at 158 K demonstrates that 1H-imidazole-4-carbonitrile crystallizes exclusively as the 4-carbonitrile tautomer (space group Pc, a = 5.723 Å, b = 3.6965 Å, c = 10.244 Å, β = 97.689°) [1]. The non-centrosymmetric crystal packing generates an appreciable net dipole moment, classifying the material as a candidate for second-harmonic generation (SHG) and other non-linear optical applications [1]. By contrast, 1H-imidazole-2-carbonitrile (mp 176–177 °C, crystallizes from benzene) has not been reported to produce a polar non-centrosymmetric lattice, and simple imidazole crystallizes in a centrosymmetric space group with no net dipole .

Crystal Engineering Non-linear Optics Solid-State Chemistry

Unique Exobidentate Pseudo-Cyanide Ligand Behavior vs. Imidazole and 2-Cyanoimidazole

The 4-cyanoimidazolate anion functions as an exobidentate bridging ligand via the imidazolate N(1)/N(3) donor atoms, forming coordination polymers of general formula [M²⁺(4-CN-im)₂]ₙ with Co(II) and Ni(II) [1]. With Ni(II), a discrete hexakis(4-cyanoimidazolate)nickelate(II) complex was obtained—the first observation of a hexakis imidazolate complex of nickel—with the four equatorial 4-cyanoimidazolate ligands coordinated via imidazolate nitrogen, not the nitrile nitrogen [1]. This contrasts with imidazole, which acts only as a terminal monodentate ligand (e.g., [Ni(imid)₆]²⁺), and with 2-cyanoimidazole, where the nitrile at the 2-position sterically and electronically disfavors exobidentate bridging due to proximity to the donor nitrogen [2].

Coordination Polymers Inorganic Materials Ligand Design

Physicochemical Property Differentiation: pKa and logP vs. Imidazole and 4-Formylimidazole

The predicted pKa of 1H-imidazole-4-carbonitrile is 9.60 ± 0.10, significantly lower than that of unsubstituted imidazole (pKa ≈ 14.5 for the conjugate acid of imidazole, pKa ≈ 6.95 for neutral imidazole N–H) [1] and approximately 2.9 units lower than 4-cyanoimidazole's reported approximate pKa of ~12.5 for the C2-protonated form . The nitrile group's electron-withdrawing effect increases N–H acidity, facilitating deprotonation under milder basic conditions for N-alkylation and N-arylation reactions. The calculated logP of 0.28 indicates balanced hydrophilic–lipophilic character compared to imidazole (logP ≈ −0.08) and 4-formylimidazole (logP ≈ −0.5), potentially improving organic-phase extraction and chromatographic purification [2].

Medicinal Chemistry ADME Prediction Reaction Optimization

Clinical Relevance: Key Building Block for FMS Kinase Inhibitor JNJ-28312141 vs. Alternative Heterocycles

The 4-cyanoimidazole moiety is a critical pharmacophoric element in the arylamide FMS (CSF-1R) inhibitor series, with the clinical candidate JNJ-28312141 (4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide) achieving FMS IC₅₀ = 0.69 nM and a cell-based IC₅₀ = 2.6 nM [1]. Structure–activity relationship (SAR) studies demonstrated that replacement of the 4-cyanoimidazole with other 4-heterocycles (e.g., 4-pyridyl, 4-pyrimidinyl) resulted in altered kinase selectivity profiles and increased ion channel (hERG) activity, necessitating the optimized cyanoimidazole for cardiovascular safety . The 2-cyanoimidazole regioisomer was not evaluated in this clinical series, as the 4-cyano orientation is required to maintain the key hydrogen-bond interaction with the kinase hinge region.

Kinase Inhibitors Immuno-Oncology Structure-Based Drug Design

Optimal Application Scenarios for 1H-Imidazole-4-carbonitrile Based on Comparative Evidence


Kilogram-Scale Pharmaceutical Intermediate Manufacturing

The patented telescoped three-step process (CN109336820B) delivering 74% total yield and ≥97% purity from 4-hydroxymethyl imidazole makes 1H-imidazole-4-carbonitrile the preferred 4-cyanoimidazole regioisomer for industrial-scale synthesis of FMS kinase inhibitors and related drug candidates [1]. Procurement teams should prioritize suppliers employing this or equivalent high-yield routes, as the prior art method (US2009/101921234A) uses costly, difficult-to-source raw materials that pose supply chain risks [1].

Non-Linear Optical (NLO) Material Development

The exclusive non-centrosymmetric crystal packing (space group Pc) with an appreciable solid-state dipole moment makes 1H-imidazole-4-carbonitrile a candidate organic NLO chromophore for second-harmonic generation (SHG) applications [2]. This property is absent in the 2-cyano regioisomer and in unsubstituted imidazole, both of which crystallize centrosymmetrically. Materials researchers should specify the 4-carbonitrile isomer for polar crystal engineering studies [2].

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The exobidentate bridging capability of 4-cyanoimidazolate enables construction of extended [M²⁺(4-CN-im)₂]ₙ coordination polymers and discrete polynuclear complexes such as the first hexakis(imidazolate)nickelate(II) species [3]. This bridging mode is unique to the 4-cyano derivative; imidazole and 2-cyanoimidazole lack this connectivity. Inorganic and materials chemists requiring bridging imidazolate ligands should select 1H-imidazole-4-carbonitrile over other imidazole ligands [3].

Medicinal Chemistry Building Block for Kinase Inhibitor Optimization

1H-Imidazole-4-carbonitrile is the key synthetic precursor for the 4-cyanoimidazole-2-carboxamide pharmacophore present in the clinical FMS inhibitor JNJ-28312141 (FMS IC₅₀ = 0.69 nM) [4]. SAR studies demonstrate that alternative 4-heterocyclic replacements compromise kinase selectivity and increase hERG liability . Medicinal chemistry groups pursuing CSF-1R/FMS or related kinase targets should stock this specific regioisomer to maintain synthetic access to the clinically validated chemotype [4].

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